6-Methoxy-1-oxaspiro[2,5]octane
Description
6-Methoxy-1-oxaspiro[2,5]octane is a bicyclic ether characterized by a spiro junction connecting a five-membered oxolane ring and a three-membered cyclopropane ring. The methoxy (-OCH₃) substituent at the 6-position introduces polarity and influences its reactivity, making it valuable in synthetic organic chemistry. This compound has been utilized in the synthesis of complex molecules, such as in the preparation of intermediates for pharmaceutical agents . Its spirocyclic structure confers unique steric and electronic properties, distinguishing it from linear or monocyclic ethers.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-methoxy-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C8H14O2/c1-9-7-2-4-8(5-3-7)6-10-8/h7H,2-6H2,1H3 |
InChI Key |
LKDJMGYIXKVJLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 6-Methoxy-1-oxaspiro[2,5]octane and analogous spirocyclic compounds:
Structural and Reactivity Comparisons
Core Architecture :
- This compound features a strained cyclopropane ring fused to an oxolane, enhancing reactivity in ring-opening reactions .
- In contrast, 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane (spiro[3.4]) has larger rings, reducing strain but introducing iodine as a leaving group for nucleophilic substitutions .
Functional Group Influence :
- The methoxy group in the target compound increases electron density at the spiro center, favoring electrophilic attacks.
- Azaspiro analogs (e.g., 6-phenethyl-1-oxa-6-azaspiro[2.5]octane) exhibit basicity due to the nitrogen atom, enabling applications in coordination chemistry .
Synthetic Utility :
- The iodine substituent in 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane allows for cross-coupling reactions, whereas the methoxy group in the target compound is more suited for deprotection or oxidation steps .
Physicochemical Property Trends
- Polarity : Methoxy and amine derivatives (e.g., 6-oxaspiro[2.5]octan-1-ylmethanamine hydrochloride) exhibit higher polarity than halogenated analogs, impacting solubility in polar solvents .
- Thermal Stability : Smaller spiro systems (e.g., spiro[2.5]) are more strained and prone to ring-opening under thermal stress compared to larger spiro[3.4] systems .
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